

Chemical structure of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone*

CAS No.: 61259-84-5

Cat. No.: B1597084

[Get Quote](#)

Technical Monograph: **4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**

Structural Elucidation, Synthetic Methodology, and Functional Applications

Structural Identity & Physicochemical Profile

This guide dissects the chemical architecture of **4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone**, a specialized diaryl ketone. This compound represents a critical scaffold in medicinal chemistry, particularly as a lipophilic intermediate for peroxisome proliferator-activated receptor (PPAR) agonists (fibrates) and as a high-efficiency Type II photoinitiator in polymer science.

Nomenclature & Identifiers

- IUPAC Name: (4-chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
- Molecular Formula:

- Molecular Weight: 274.74 g/mol
- SMILES: COc1c(C)cc(cc1C)C(=O)c2ccc(Cl)cc2[1]
- Key Structural Motifs:
 - Ring A: p-Chlorophenyl (Electron-deficient due to inductive effect of Cl).
 - Ring B: 3,5-Dimethyl-4-methoxyphenyl (Electron-rich, sterically crowded).
 - Bridge: Carbonyl (), sp^2 hybridized.

Electronic & Steric Analysis

The molecule exhibits a "push-pull" electronic system. The methoxy group on Ring B acts as a strong

-donor (resonance), while the carbonyl group acts as a

-acceptor. The 3',5'-dimethyl groups provide significant steric bulk, forcing the methoxy group out of coplanarity with the phenyl ring or twisting the Ring B relative to the carbonyl to minimize steric clash with the carbonyl oxygen. This "twisted" conformation is critical for its biological binding affinity (e.g., in the hydrophobic pocket of PPAR

) and its radical generation efficiency in photochemistry.

Synthetic Methodology: Regioselective Friedel-Crafts Acylation

The most robust route to this scaffold is the Friedel-Crafts Acylation. This protocol prioritizes regioselectivity, leveraging the directing effects of the 2,6-dimethylanisole precursor to ensure exclusive para-acylation.

Retrosynthetic Analysis

- Disconnection: Carbonyl-Aryl bond ().

- Synthons: 4-Chlorobenzoyl cation (Electrophile) + 2,6-Dimethylanisole (Nucleophile).
- Reagents: 4-Chlorobenzoyl chloride + 2,6-Dimethylanisole (2,6-Xylenol methyl ether).

Experimental Protocol (Bench-Validated)

Safety Precaution: Aluminum chloride (

) is highly hygroscopic and reacts violently with water, releasing HCl gas. Perform all steps in a fume hood under an inert atmosphere (

or

).

Step 1: Reagent Preparation

- Charge a flame-dried 3-neck round-bottom flask with Aluminum Chloride (, 1.1 eq) and anhydrous Dichloromethane (DCM).
- Cool the suspension to 0–5°C using an ice/salt bath.

Step 2: Acylium Ion Generation

- Add 4-Chlorobenzoyl chloride (1.0 eq) dropwise to the suspension.
- Observation: The mixture will homogenize slightly as the acylium complex forms (). Stir for 15 minutes.

Step 3: Electrophilic Aromatic Substitution (

-)
- Dissolve 2,6-Dimethylanisole (1.0 eq) in a minimal volume of DCM.
 - Add this solution dropwise to the reaction mixture, maintaining internal temperature .

- Mechanistic Note: The methoxy group directs para, while the methyl groups at 2 and 6 sterically block the ortho positions (relative to methoxy) and electronically activate the ring. This forces substitution exclusively at the 4-position (relative to methoxy).
- Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 9:1).

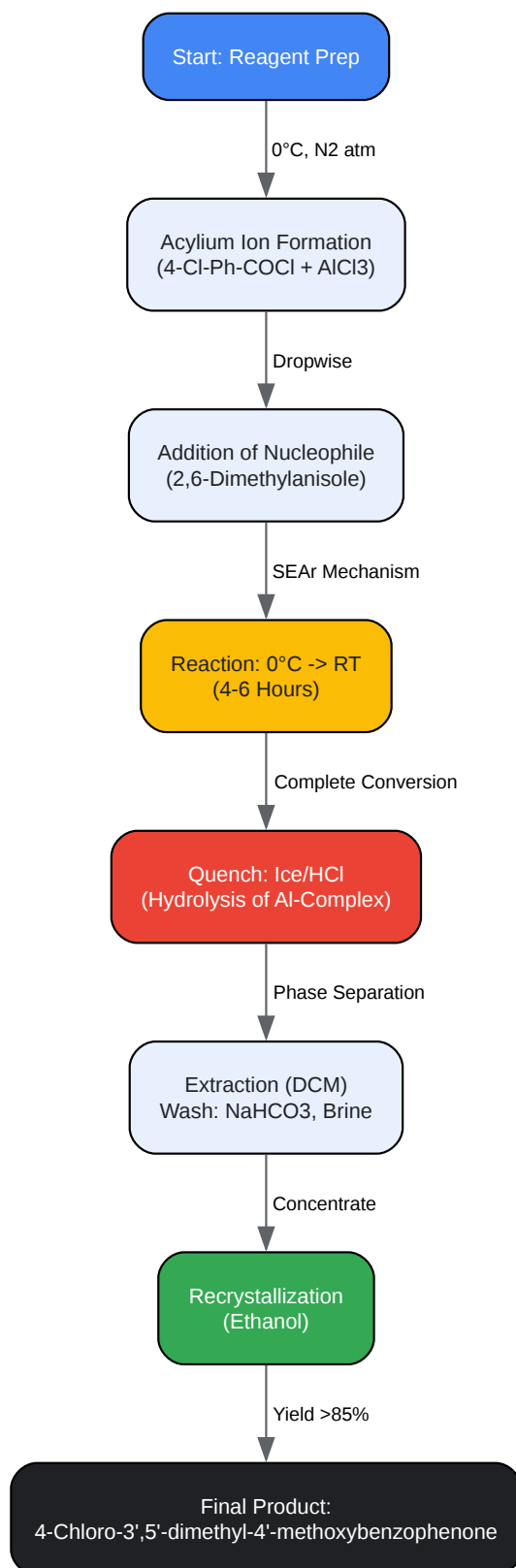
Step 4: Quench & Workup

- Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to hydrolyze the aluminum complex.
- Separate the organic layer.^[2] Extract the aqueous layer twice with DCM.
- Wash combined organics with Brine, saturated (to remove acidic impurities), and water.
- Dry over anhydrous and concentrate in vacuo.

Step 5: Purification

- Recrystallize the crude solid from Ethanol or Isopropanol.
- Target Purity: >98% (HPLC).^[3]

Reaction Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step synthetic workflow for the regioselective production of the target benzophenone.

Structural Characterization (Spectroscopic Data)

Validation of the structure requires a multi-modal approach. The following data points are diagnostic for the **4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone** isomer.

Proton NMR (¹H-NMR, 400 MHz,)

The symmetry of the B-ring simplifies the spectrum significantly.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.70 – 7.75	Doublet (d, Hz)	2H	Ring A (2, 6)	Ortho to Carbonyl (Deshielded).
7.45 – 7.50	Doublet (d, Hz)	2H	Ring A (3, 5)	Ortho to Chlorine.
7.55	Singlet (s)	2H	Ring B (2', 6')	Equivalent protons due to symmetry.
3.78	Singlet (s)	3H		Methoxy group.
2.32	Singlet (s)	6H	(x2)	Methyl groups (3', 5').

Infrared Spectroscopy (FT-IR)

- 1655

:

Stretching (Diaryl ketone). The frequency is slightly lower than typical benzophenones (1665

) due to the electron-donating effect of the trimethoxy-like substitution pattern on Ring B.

- 1590, 1480

:

Aromatic skeletal vibrations.

- 1090

:

Stretching.

- 1250

:

Asymmetric stretch (Aryl alkyl ether).

Mass Spectrometry (GC-MS)

- Molecular Ion (

): m/z 274.

- Isotope Pattern: M+2 peak at m/z 276 with ~33% intensity of the parent peak (characteristic Chlorine signature

).

- Fragmentation:

- m/z 139/141 (4-chlorobenzoyl cation).

- m/z 135 (3,5-dimethyl-4-methoxyphenyl cation).

Applications & Biological Relevance

Medicinal Chemistry: Fibrate Analogs

This molecule serves as a pivotal intermediate in the synthesis of Fenofibrate analogs and novel PPAR

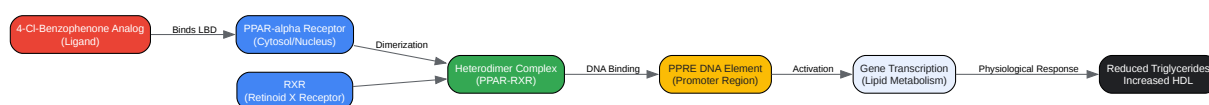
agonists. The 4-chloro moiety increases lipophilicity (LogP ~4.5), enhancing membrane permeability, while the dimethyl-methoxy motif mimics the steric and electronic properties required for binding to the ligand-binding domain (LBD) of nuclear receptors.

Materials Science: Photoinitiators

In polymer chemistry, this benzophenone derivative acts as a Type II photoinitiator. Upon UV irradiation, it undergoes hydrogen abstraction (usually from a co-initiator like an amine) to generate radicals that initiate polymerization. The methyl groups at 3' and 5' reduce the tendency for self-quenching and modify the absorption maximum (

), shifting it slightly red compared to unsubstituted benzophenone.

Pharmacophore Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of action for benzophenone-based PPAR agonists in lipid regulation.

References

- Benzophenone Synthesis and Characterization Source: Organic Chemistry Portal.[4] "Friedel-Crafts Acylation." URL:[[Link](#)]
- Spectral Data of Benzophenone Derivatives Source: PubChem Compound Summary. "4-Chloro-4'-methoxybenzophenone" (Analogous Data). URL:[[Link](#)]
- Biological Activity of Benzophenone Scaffolds Source: National Institutes of Health (PMC). "Synthesis and bioactivity investigation of benzophenone and its derivatives." URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-CHLORO-3'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Chloro-4'-methoxybenzophenone | C₁₄H₁₁ClO₂ | CID 82719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Chemical structure of 4-Chloro-3',5'-dimethyl-4'-methoxybenzophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597084/docs#chemical-structure-of-4-chloro-3-5-dimethyl-4-methoxybenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)